

M344: A Technical Guide to its Target Proteins and Pathways

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Compound of Interest

Compound Name: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

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Introduction

M344, also known as D237 or MS 344, is a potent, synthetic histone deacetylase (HDAC) inhibitor.^{[1][2]} As an amide analog of Trichostatin A, it has demonstrated significant therapeutic potential in preclinical studies across various cancer types, including neuroblastoma, pancreatic cancer, breast cancer, and ovarian cancer.^{[2][3][4]} This technical guide provides an in-depth overview of the target proteins and core signaling pathways modulated by M344, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of M344 is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.^[5] By removing acetyl groups from lysine residues on histone tails, HDACs promote chromatin condensation, leading to transcriptional repression. M344's inhibition of HDACs results in the accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and allows for the transcription of various genes, including tumor suppressor genes.^{[5][6][7]} This alteration in

gene expression underlies M344's induction of terminal cell differentiation, cell cycle arrest, and apoptosis.[8][9]

Target Proteins and Inhibitory Activity

M344 exhibits potent inhibitory activity against multiple HDAC isoforms, particularly those in Class I and Class II.[10] Its broad-spectrum inhibition contributes to its multifaceted effects on cancer cells.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of M344 against various HDACs and its anti-proliferative effects on different cancer cell lines.

Table 1: M344 Inhibitory Concentration (IC50) against HDAC Isoforms

| Target HDAC | IC50 Value | Cell Line/Assay Condition | Reference |
|---------------|--------------------------|---------------------------|-----------|
| General HDACs | 100 nM | Enzyme Inhibition Assay | [8][11] |
| HDAC1 | ~46 nM | Human HDAC1 Assay | [1] |
| HDAC1 | 0.048 μ M | HEK293 cells | [10] |
| HDAC2 | Comparable to Vorinostat | HEK293 cells | [10] |
| HDAC3 | Comparable to Vorinostat | HEK293 cells | [10] |
| HDAC6 | ~14 nM | Human HDAC6 Assay | [1] |
| HDAC6 | 0.0095 μ M | HEK293 cells | [10] |
| HDAC10 | Comparable to Vorinostat | HEK293 cells | [10] |

Table 2: M344 Anti-proliferative Activity (GI50/EC50) in Cancer Cell Lines

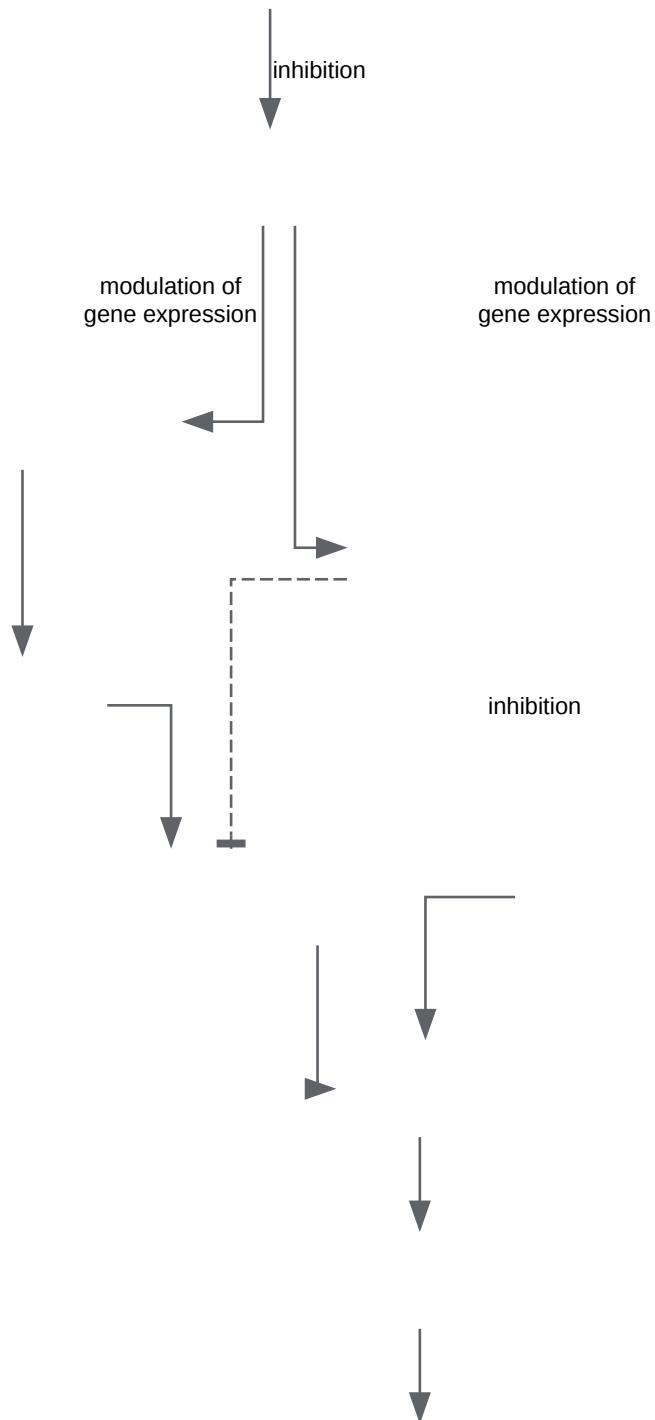
| Cell Line | Cancer Type | GI50/EC50 Value | Reference |
|-----------|--------------------|---------------------|-----------|
| Ishikawa | Endometrial Cancer | 2.3 μ M (EC50) | [8] |
| SK-OV-3 | Ovarian Cancer | 5.1 μ M (EC50) | [8] |
| D341 Med | Medulloblastoma | 0.65 μ M (GI50) | [8] |
| Daoy | Medulloblastoma | 0.63 μ M (GI50) | [8] |
| CH-LA 90 | Neuroblastoma | 0.63 μ M (GI50) | [8] |
| SHSY-5Y | Neuroblastoma | 0.67 μ M (GI50) | [8] |

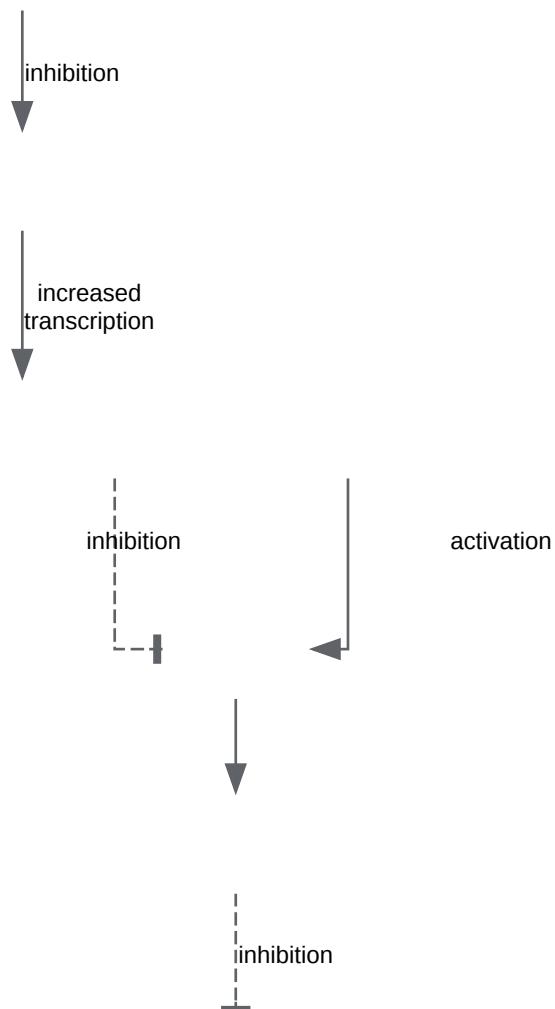
Key Signaling Pathways Modulated by M344

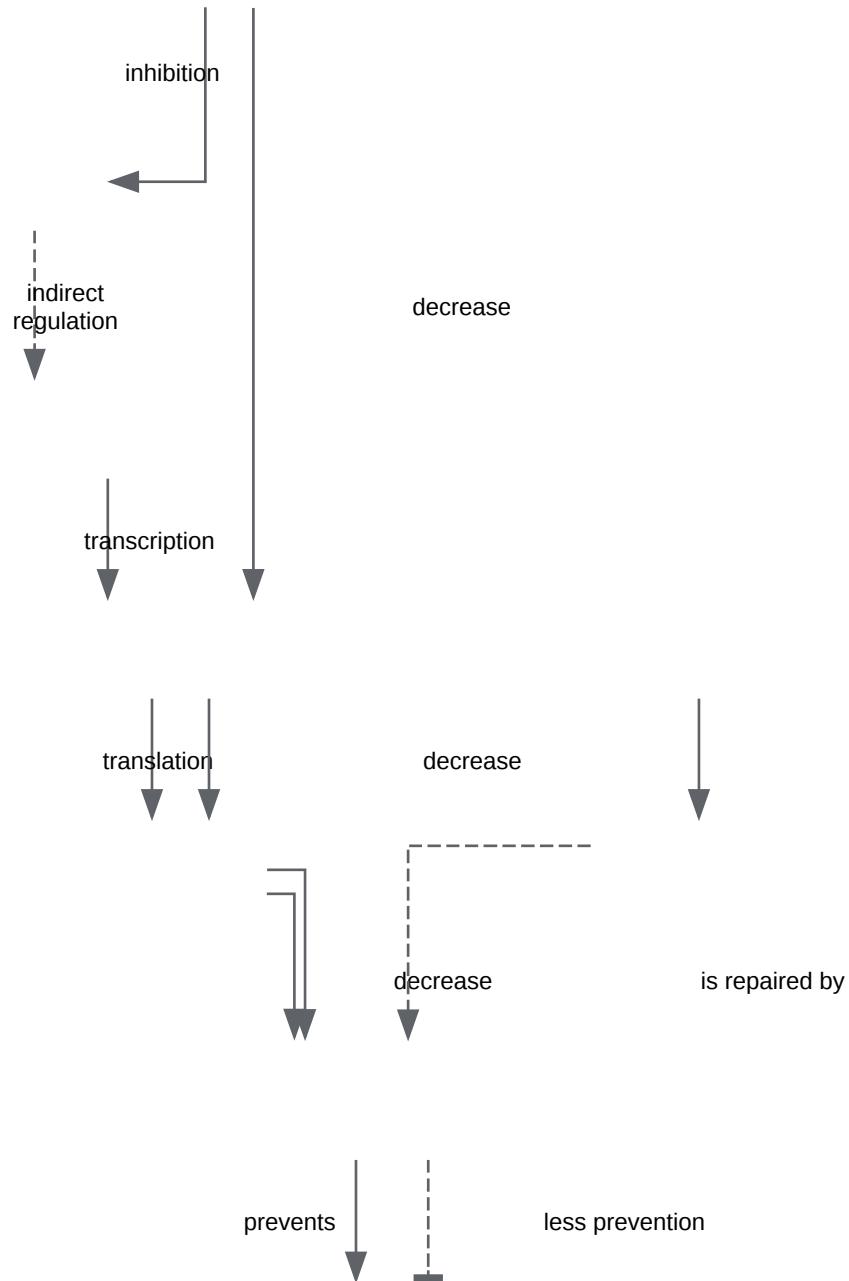
M344 exerts its anti-cancer effects by modulating several critical signaling pathways that control cell survival, proliferation, and DNA repair.

Induction of Apoptosis

M344 induces programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and extrinsic pathways.^[6] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.





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